1-溴-2-氟-3-(苯胺甲基)苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

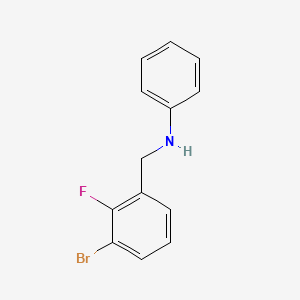

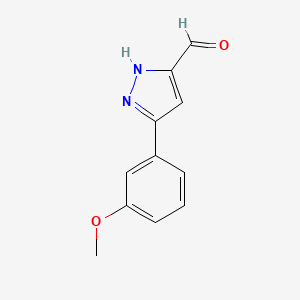

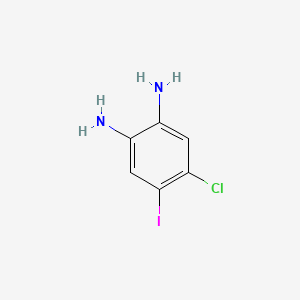

“1-Bromo-2-fluoro-3-(phenylaminomethyl)benzene” is a chemical compound with the CAS Number: 1355247-92-5. It has a molecular weight of 280.14 . The IUPAC name for this compound is N-(3-bromo-2-fluorobenzyl)aniline .

Molecular Structure Analysis

The InChI code for “1-Bromo-2-fluoro-3-(phenylaminomethyl)benzene” is1S/C13H11BrFN/c14-12-8-4-5-10(13(12)15)9-16-11-6-2-1-3-7-11/h1-8,16H,9H2 . This code represents the molecular structure of the compound.

科学研究应用

合成与反应

有机金属合成的多功能起始物:已确定1-溴-3,5-双(三氟甲基)苯是一种类似于1-溴-2-氟-3-(苯胺甲基)苯的多功能起始物,展示了溴-氟苯衍生物在合成复杂有机金属化合物方面的潜力(Porwisiak & Schlosser, 1996)。

区域选择性氟化:使用湿四正丁基铵氟实现了1-(2,2-二溴乙烯基)苯衍生物的区域选择性氟化,产生高区域选择性的(Z)-1-(2-溴-1-氟乙烯基)苯化合物(Zhao et al., 2016)。这表明溴-氟苯衍生物具有进行选择性化学修饰的潜力。

含氟苯乙炔的制备:记录了一种利用1,1-二氯-2,2-二氟乙烯从溴苯制备含氟或三氟甲基取代基的苯乙炔的方法,表明溴-氟苯衍生物在合成含氟芳香化合物方面的实用性(Kodaira & Okuhara, 1988)。

取代苯的固态结构:对溴和氟取代的乙炔基苯的研究表明,取代苯环上的卤素和乙炔基取代基可以互换而不会显著改变它们的平均固态结构,表明这类化合物的结构多样性(Robinson et al., 1998)。

作用机制

Mode of Action

The mode of action of 1-Bromo-2-fluoro-3-(phenylaminomethyl)benzene is likely to involve electrophilic aromatic substitution reactions . In these reactions, the benzene ring acts as a nucleophile and attacks the halogen electrophile, forming a carbocation intermediate that loses a proton to regenerate the aromatic ring . The presence of the phenylaminomethyl group could also influence the reactivity of the compound.

Biochemical Pathways

Halogenated benzene derivatives can participate in a variety of biochemical reactions, including oxidation and reduction, conjugation with glutathione, and formation of reactive oxygen species .

Pharmacokinetics

They are primarily metabolized in the liver and excreted in the urine .

Result of Action

Halogenated benzene derivatives can cause a variety of biological effects, depending on their specific chemical structure and the biological targets they interact with .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Bromo-2-fluoro-3-(phenylaminomethyl)benzene . For example, the compound’s reactivity and stability can be affected by factors such as temperature, pH, and the presence of other chemicals . Additionally, the compound’s bioavailability and toxicity can be influenced by factors such as the route of exposure and the individual’s age, sex, health status, and genetic makeup .

生化分析

Biochemical Properties

1-Bromo-2-fluoro-3-(phenylaminomethyl)benzene plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to bind with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and xenobiotics. The interaction between 1-Bromo-2-fluoro-3-(phenylaminomethyl)benzene and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .

Cellular Effects

The effects of 1-Bromo-2-fluoro-3-(phenylaminomethyl)benzene on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Additionally, 1-Bromo-2-fluoro-3-(phenylaminomethyl)benzene impacts cellular metabolism by altering the activity of metabolic enzymes and the flux of metabolites through various pathways .

Molecular Mechanism

At the molecular level, 1-Bromo-2-fluoro-3-(phenylaminomethyl)benzene exerts its effects through several mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, leading to changes in their conformation and activity. For example, its interaction with cytochrome P450 enzymes can result in the formation of reactive intermediates that further interact with other cellular components. This compound can also inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Bromo-2-fluoro-3-(phenylaminomethyl)benzene can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, it may degrade into other products, which can have different biological activities. Long-term studies have shown that prolonged exposure to 1-Bromo-2-fluoro-3-(phenylaminomethyl)benzene can lead to changes in cellular function, including alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of 1-Bromo-2-fluoro-3-(phenylaminomethyl)benzene vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, such as enhancing the activity of certain enzymes or pathways. At high doses, it can exhibit toxic effects, including liver and kidney damage, due to the formation of reactive intermediates and oxidative stress. Threshold effects have been observed, where a small increase in dosage can lead to a significant change in biological response .

Metabolic Pathways

1-Bromo-2-fluoro-3-(phenylaminomethyl)benzene is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of other metabolites. The interaction of 1-Bromo-2-fluoro-3-(phenylaminomethyl)benzene with cofactors such as NADPH is also crucial for its metabolism .

Transport and Distribution

Within cells and tissues, 1-Bromo-2-fluoro-3-(phenylaminomethyl)benzene is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its localization within specific cellular compartments. The distribution of this compound can affect its biological activity, as its accumulation in certain tissues may lead to localized effects .

Subcellular Localization

The subcellular localization of 1-Bromo-2-fluoro-3-(phenylaminomethyl)benzene is an important factor in its activity and function. This compound can be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes, or to the nucleus, where it can influence gene expression .

属性

IUPAC Name |

N-[(3-bromo-2-fluorophenyl)methyl]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrFN/c14-12-8-4-5-10(13(12)15)9-16-11-6-2-1-3-7-11/h1-8,16H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPKPESXDZQQKGX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCC2=C(C(=CC=C2)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60742797 |

Source

|

| Record name | N-[(3-Bromo-2-fluorophenyl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355247-92-5 |

Source

|

| Record name | N-[(3-Bromo-2-fluorophenyl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Chloro-3,5-dimethylisoxazolo[4,5-d]pyrimidine](/img/structure/B594708.png)

![5-Methoxy-7-phenylimidazo[1,2-a]pyridine](/img/structure/B594709.png)

![(3aS,4R,6S,6aR)-4-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carbonitrile](/img/structure/B594711.png)